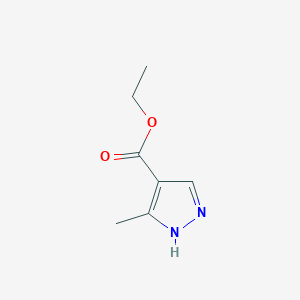

ethyl 3-methyl-1H-pyrazole-4-carboxylate

Descripción

Overview of Pyrazole (B372694) Heterocycles in Medicinal Chemistry and Agrochemicals

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a structural motif of immense significance in the development of therapeutic agents and crop protection chemicals. nih.govnumberanalytics.com The unique chemical properties of the pyrazole ring allow for a wide range of substitutions, leading to a diverse array of biological activities. nih.gov In medicinal chemistry, pyrazole derivatives have been successfully developed into drugs for a variety of conditions, including inflammation, pain, and cancer. rsc.orgnih.gov For instance, celecoxib (B62257), a well-known anti-inflammatory drug, features a pyrazole core. rsc.orgroyal-chem.com The pyrazole scaffold is considered a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. nih.gov

In the agrochemical sector, pyrazole-containing compounds have demonstrated potent fungicidal, herbicidal, and insecticidal properties. clockss.orgresearchgate.netnih.gov These compounds often target specific enzymes or receptors in pests and pathogens, leading to effective and selective crop protection. clockss.org The development of pyrazole-based agrochemicals has contributed significantly to improving agricultural productivity and food security. scielo.br The versatility of the pyrazole ring continues to inspire the design and synthesis of novel bioactive molecules in both medicine and agriculture. orientjchem.orgjocpr.com

Significance of the Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate Scaffold in Contemporary Chemical Synthesis and Biological Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules with diverse biological activities. Its structure, featuring a reactive ester group and a customizable pyrazole core, makes it an ideal starting material for the creation of extensive compound libraries for drug discovery and agrochemical research. acs.org The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into various amides, providing a handle for further molecular elaboration.

The methyl group at the 3-position and the hydrogen at the 1-position of the pyrazole ring can also be modified, allowing for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. This structural flexibility has been exploited to develop potent inhibitors of various enzymes and modulators of cellular receptors. Research has demonstrated that derivatives of this scaffold exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govjocpr.com

In the context of agrochemicals, this compound is a key intermediate in the synthesis of several commercial fungicides. acs.org For example, it is a precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is used in the manufacture of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. wikipedia.org These fungicides play a critical role in controlling a broad spectrum of plant diseases. The development of efficient and environmentally friendly synthetic routes to this compound and its derivatives is an active area of research, aiming to improve the cost-effectiveness and sustainability of these important products. acs.org

Historical Context of Pyrazole-4-Carboxylate Derivatives in Academic Literature

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.org The fundamental synthesis of the pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov Specifically, pyrazole-4-carboxylate derivatives have been a subject of study for many decades, with their synthesis and reactivity being explored in numerous academic publications.

Early research focused on understanding the fundamental chemical properties and reaction mechanisms of these compounds. Over time, the focus shifted towards their potential applications, particularly in the pharmaceutical and agrochemical industries. The discovery of the biological activities of various pyrazole derivatives spurred further interest in this class of compounds. ekb.egpharmatutor.org The development of modern analytical techniques, such as NMR spectroscopy and X-ray crystallography, has provided deeper insights into the structure and conformation of pyrazole-4-carboxylate derivatives, aiding in the rational design of new bioactive molecules. The continuous exploration of new synthetic methodologies, including greener and more efficient processes, reflects the ongoing importance of these scaffolds in contemporary chemical research. sid.ir

Research Findings on Pyrazole Derivatives

The following table summarizes key research findings on various pyrazole derivatives, highlighting their synthesis and biological activities.

| Derivative Type | Synthesis Method | Key Biological Activities | References |

| Polysubstituted Pyrazoles | Cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. | Anti-inflammatory, Antimicrobial | nih.govjocpr.com |

| 1,3,4,5-Tetrasubstituted Pyrazoles | Reaction of Baylis-Hillman adducts with hydrazine derivatives. | Anti-inflammatory, Antitumor | sid.irpharmajournal.net |

| Pyrazole-4-Carboxamide Derivatives | Cyclization of ketene (B1206846) dithioacetal derivatives with hydrazine hydrate, followed by reaction with acid chlorides. | Antimicrobial, Antifungal | jocpr.com |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Condensation of hydrazides with ketene dithioacetal. | Analgesic, Anti-inflammatory | nih.govresearchgate.net |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid esters | Reaction of an alkyl haloethylacetate with methylhydrazine hydrate. | Fungicidal | acs.orggoogle.com |

Classical Synthetic Routes and Mechanistic Considerations

The traditional syntheses of pyrazoles often rely on condensation reactions that build the heterocyclic ring from acyclic precursors. These methods have been foundational in heterocyclic chemistry and continue to be widely employed.

Cyclocondensation Reactions: Ethyl Acetoacetate and Hydrazine Derivatives

A cornerstone in pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative mdpi.com. In the context of this compound, the reaction between ethyl acetoacetate and hydrazine is a prime example of this classical approach.

The initial step of the reaction involves the nucleophilic attack of a nitrogen atom from the hydrazine derivative on one of the carbonyl groups of ethyl acetoacetate. This is typically followed by dehydration to form a hydrazone intermediate. The reaction is often carried out under acidic or basic conditions to facilitate the condensation. The formation of the hydrazone is a critical step that sets the stage for the subsequent cyclization tandfonline.com.

Following the formation of the hydrazone, an intramolecular cyclization occurs. The remaining free amino group of the hydrazine moiety attacks the second carbonyl group of the ethyl acetoacetate backbone. This intramolecular nucleophilic addition leads to a five-membered heterocyclic intermediate, which then undergoes dehydration to yield the aromatic pyrazole ring. The stability of the resulting aromatic system is a key driving force for this final step tandfonline.com.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Ethyl Acetoacetate | Hydrazine Hydrate | Ethanol, Reflux | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Not specified | chemicalbook.com |

| Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate | Not specified | google.com |

Vilsmeier Reaction in the Synthesis of Pyrazole-4-Carboxylic Esters

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds nih.govorganic-chemistry.org. This reaction can also be adapted for the synthesis of pyrazole-4-carboxylic esters. The process typically involves the reaction of a hydrazone with the Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) nih.govresearchgate.netchemistrysteps.com. The reaction proceeds through the formation of a pyrazole-4-carbaldehyde intermediate, which can then be oxidized to the corresponding carboxylic acid ester sid.irchim.it. In some variations, the Vilsmeier-Haack conditions can directly lead to the formation of the pyrazole ring and the C4-substituent in a cyclization-formylation sequence mdpi.comrsc.org.

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the enamine tautomer of the hydrazone, leading to the formation of an iminium salt. Subsequent hydrolysis of this intermediate furnishes the aldehyde, which can be further processed to the ester.

| Starting Material | Reagents | Product | Reference |

| Hydrazones of methyl ketones | Vilsmeier Reagent (DMF/POCl₃) | Pyrazole-4-carbaldehydes | sid.ir |

| Galloyl hydrazide derived hydrazones | Vilsmeier Reagent (DMF/POCl₃) | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | mdpi.com |

Condensation of Hydrazides with Ketene Dithioacetals

Another synthetic route to pyrazole derivatives involves the reaction of hydrazides with ketene dithioacetals. Ketene dithioacetals are versatile intermediates that can react with dinucleophiles like hydrazines to form heterocyclic systems. In this approach, the hydrazide acts as the nitrogen source for the pyrazole ring. The reaction typically proceeds by an initial nucleophilic attack of the hydrazine on the ketene dithioacetal, followed by cyclization and elimination of a thiol moiety to afford the pyrazole ring. While not as commonly cited for this compound specifically, this method is a known strategy for the synthesis of substituted pyrazoles.

Advanced and Regioselective Synthetic Approaches

Modern synthetic chemistry has seen the development of more sophisticated methods that offer greater control over the regioselectivity of pyrazole formation, as well as improved efficiency through one-pot and multicomponent reactions.

One such advanced approach is the use of a magnetic ionic liquid, 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]), as a recyclable catalyst in a one-pot, three-component reaction. This method involves the reaction of an aldehyde, ethyl acetoacetate, and a hydrazine derivative in the presence of the ionic liquid and oxygen flow, affording pyrazole-4-carboxylic acid ethyl ester derivatives in good to excellent yields sid.ir. This green chemistry approach offers advantages such as mild reaction conditions, ease of product isolation, and catalyst recyclability sid.ir.

Another modern strategy involves the regioselective synthesis of substituted pyrazoles from N-arylhydrazones and nitroolefins. This method provides access to 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity, which is often a challenge in classical Knorr-type syntheses chemistrysteps.com. The reaction is believed to proceed via a stepwise cycloaddition mechanism chemistrysteps.com.

Furthermore, catalytic methods employing transition metals have been developed for the regioselective synthesis of pyrazoles. For instance, a silver-catalyzed reaction between trifluoromethylated ynones and hydrazines provides highly regioselective formation of 3-CF₃-pyrazoles in excellent yields mdpi.com. While not directly producing the title compound, these methods highlight the potential of catalytic approaches to control the regiochemistry of pyrazole synthesis.

| Reactants | Catalyst/Reagent | Product | Yield (%) | Key Features | Reference |

| Aldehyde, Ethyl acetoacetate, Phenylhydrazine | [bmim][FeCl₄], O₂ | Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate | 92 | Green, recyclable catalyst, one-pot | sid.ir |

| N-Arylhydrazones, Nitroolefins | Thermal or TFA in TFE | 1,3,5-Trisubstituted or 1,3,4,5-tetrasubstituted pyrazoles | Moderate to high | High regioselectivity | chemistrysteps.com |

| Trifluoromethylated ynones, Hydrazines | AgOTf | 3-CF₃-Pyrazoles | up to 99 | High regioselectivity, rapid reaction | mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYVTIKYZUMDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005779 | |

| Record name | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85290-78-4 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85290-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 85290-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Methyl 1h Pyrazole 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional experiments, the connectivity and spatial arrangement of atoms within ethyl 3-methyl-1H-pyrazole-4-carboxylate and its derivatives can be unequivocally established.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. In this compound, the chemical shifts (δ), multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) of the signals are characteristic of its structure.

The ¹H NMR spectrum of the parent compound is expected to show distinct signals for the protons of the ethyl group, the methyl group, the pyrazole (B372694) ring proton, and the N-H proton.

Ethyl Ester Protons (-OCH₂CH₃): The methylene (B1212753) protons (-OCH₂) typically appear as a quartet due to coupling with the adjacent methyl protons. The terminal methyl protons (-CH₃) of the ethyl group appear as a triplet.

Methyl Group Proton (-CH₃): The methyl group attached to the pyrazole ring at the C3 position will appear as a singlet.

Pyrazole Ring Proton (C5-H): The proton at the C5 position of the pyrazole ring typically appears as a singlet. Its chemical shift is influenced by the electronic nature of the substituents on the ring.

N-H Proton: The proton attached to the nitrogen atom (N1-H) often appears as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

For derivatives, such as N-alkylated compounds like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, the appearance of a new singlet corresponding to the N-methyl group and changes in the pyrazole proton signal would be observed. acs.org The specific chemical shifts provide crucial evidence for determining the position of substituents on the pyrazole ring.

Table 1: Representative ¹H NMR Spectral Data for this compound and a Derivative

| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Multiplicity | Reported Chemical Shift (δ, ppm) for a Related Derivative (Ethyl Benzoate) rsc.org |

|---|---|---|---|

| -CH₃ (Ester) | ~1.3 | Triplet | 1.30 – 1.22 |

| -CH₃ (Ring) | ~2.4 | Singlet | N/A |

| -OCH₂ (Ester) | ~4.2 | Quartet | 4.30 – 4.19 |

| C5-H (Ring) | ~8.0 | Singlet | N/A |

| N1-H | Variable (broad) | Singlet | N/A |

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the carbon skeleton.

Ester Carbons: The carbonyl carbon (C=O) of the ester group appears at a characteristic downfield chemical shift, typically in the range of 160-170 ppm. The methylene carbon (-OCH₂) and methyl carbon (-CH₃) of the ethyl group appear further upfield.

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring (C3, C4, and C5) have distinct chemical shifts that are sensitive to the substitution pattern. The C3 and C5 carbons, being attached to nitrogen atoms, resonate at different fields than the C4 carbon.

Methyl Carbon: The carbon of the methyl group attached to the C3 position appears at a characteristic upfield chemical shift.

Analysis of the ¹³C NMR spectrum allows for the confirmation of the number and types of carbon atoms present, which is essential for structural verification. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reported Chemical Shift (δ, ppm) for a Related Derivative (Ethyl Benzoate) rsc.org |

|---|---|---|

| -CH₃ (Ester) | ~14 | 14.1 |

| -CH₃ (Ring) | ~12 | N/A |

| -OCH₂ (Ester) | ~60 | 60.8 |

| C4 (Ring) | ~110 | N/A |

| C5 (Ring) | ~138 | N/A |

| C3 (Ring) | ~148 | N/A |

| C=O (Ester) | ~164 | 166.4 |

Note: Expected data is based on typical values for pyrazole and ester functionalities.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the regiochemistry of substitution in pyrazole derivatives. ktu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals for protonated carbons, such as the pyrazole C5-H, the ester's methylene and methyl groups, and the ring's methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing connectivity across quaternary carbons (like C3, C4, and the carbonyl carbon). For instance, a three-bond correlation between the N-CH₂ protons and the pyrazole C5 carbon in an N-alkylated derivative can confirm the site of alkylation. rsc.org Similarly, correlations from the C5-H proton to the C3 and C4 carbons help to assign the ring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity. This is particularly useful for determining the relative stereochemistry and confirming the substitution pattern. For example, a NOESY correlation between the protons of an N-alkyl group and the C5-H proton would provide strong evidence for the N1 substitution pattern. ktu.edursc.org

These 2D NMR experiments, when used in combination, provide a complete and unambiguous picture of the molecular structure of this compound and its derivatives. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound displays characteristic absorption bands. derpharmachemica.com

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methyl and ethyl groups.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ethyl ester group. researchgate.net

C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring typically appear in the 1450-1650 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the ester group usually results in a strong absorption in the 1100-1300 cm⁻¹ range.

The presence and position of these bands provide clear evidence for the key functional groups within the molecule. guidechem.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100-3300 |

| C-H (sp³) | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | 1700-1725 |

| C=C / C=N (Ring) | Stretch | 1450-1650 |

| C-O (Ester) | Stretch | 1100-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. orientjchem.org

For this compound (C₇H₁₀N₂O₂), the expected molecular weight is approximately 154.17 g/mol . nist.gov The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule could include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment ion.

Loss of an ethyl radical (-CH₂CH₃).

Cleavage of the ester group to lose CO₂ or the entire carboethoxy group.

Ring fragmentation of the pyrazole nucleus.

The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. derpharmachemica.comguidechem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The pyrazole ring system, being an aromatic heterocycle, acts as a chromophore.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) in the UV region, typically associated with π → π* transitions within the conjugated system of the pyrazole ring and the carbonyl group. The position and intensity of these absorption bands can be influenced by the solvent and the nature of substituents on the pyrazole ring. rsc.orgresearchgate.net For many pyrazole derivatives, these absorptions occur in the 200-300 nm range. derpharmachemica.com Analysis of the UV-Vis spectrum helps in understanding the electronic properties of the molecule and confirming the presence of the chromophoric pyrazole system.

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation and Dihedral Angles

The molecular conformation of pyrazole-4-carboxylates is largely defined by the orientation of the substituent groups relative to the central pyrazole ring. This is quantified by dihedral angles, which describe the twist between different planes within the molecule.

The pyrazole ring itself is generally planar or nearly planar. However, the substituents at various positions can be twisted out of this plane. For instance, in the derivative ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, the pyrazole ring forms significant dihedral angles with the phenyl and toluene (B28343) rings, measuring 39.74 (8)° and 60.35 (8)° respectively. researchgate.net Similarly, for ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-4-carboxylate, the dihedral angles between the pyrazole ring and the N- and C-bound phenyl rings are 48.10 (7)° and 72.01 (7)°, respectively. nih.gov

The ethyl carboxylate group at the C4 position is also subject to rotation. In ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the molecule is essentially planar, suggesting minimal twisting of the ester group relative to the pyrazole ring. researchgate.net In contrast, the ester group in a more substituted derivative is twisted out of the pyrazole plane, indicated by an O3—C3—C4—N1 torsion angle of -29.04 (11)°. nih.gov For the target compound, this compound, one would expect the pyrazole ring to be planar, with the conformation being primarily determined by the rotation of the ethyl carboxylate group.

| Compound | Plane 1 | Plane 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate | Pyrazole Ring | Phenyl Ring | 39.74 (8) | researchgate.net |

| Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate | Pyrazole Ring | Toluene Ring | 60.35 (8) | researchgate.net |

| Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-4-carboxylate | Pyrazole Ring | N-phenyl Ring | 48.10 (7) | nih.gov |

| Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-4-carboxylate | Pyrazole Ring | C-phenyl Ring | 72.01 (7) | nih.gov |

Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that govern the assembly of molecules in the crystal. In 1H-pyrazole derivatives, the N-H group is a primary hydrogen bond donor, while the carbonyl oxygen of the ester group and the second pyrazole nitrogen are potential acceptors.

In the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, molecules are linked by N—H···O hydrogen bonds, where the pyrazole N-H group donates to the carbonyl oxygen of a neighboring molecule. researchgate.net This interaction forms chains of molecules within the crystal. A similar N—H···O interaction is observed in ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, leading to the formation of chains along the crystallographic a-axis. researchgate.net

Intramolecular hydrogen bonds can also occur, which stabilize the molecular conformation. For example, an N—H···O hydrogen bond is observed in ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, forming a pseudo-six-membered ring that contributes to the planarity of the molecule. researchgate.net In other derivatives, weak C—H···O and C—H···N interactions further stabilize the crystal packing. nih.govnih.gov For this compound, the most probable primary interaction would be an intermolecular N—H···O hydrogen bond between the pyrazole N-H and the carbonyl oxygen, likely forming dimeric structures or chains.

| Compound | Donor-H···Acceptor | Interaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | N1—H1···O1 | Intermolecular | Forms chains | researchgate.net |

| Ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate | N3—H3···O15 | Intramolecular | Forms pseudo six-membered ring | researchgate.net |

| Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate | N—H···N / N—H···O | Intermolecular | Forms one-dimensional tapes | researchgate.net |

| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | N—H···O / N—H···N / O—H···N | Intermolecular | 3D network stabilization | nih.gov |

π-π Stacking Interactions in Crystal Packing

In the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the molecular structure is stabilized by π···π interactions. researchgate.net Another study on a pyrazolo[1,2-a]pyrazole derivative reports aromatic stacking π–π interactions between the bromophenyl rings of adjacent molecules, with an inter-centroid distance of 3.8369 (10) Å. nih.gov While this compound lacks bulky aromatic substituents, weak π-π stacking interactions between the pyrazole rings of adjacent molecules could still occur, likely in a slipped or offset arrangement to minimize repulsion.

| Compound | Interacting Rings | Inter-centroid Distance (Å) | Reference |

|---|---|---|---|

| Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate | Bromophenyl - Bromophenyl | 3.8369 (10) | nih.gov |

| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | Tetrabromodioxoisoindolinyl - Thiophenyl | 3.61 | cardiff.ac.uk |

Hirshfeld Surface Analysis for Intermolecular Contacts

For pyrazole derivatives, Hirshfeld analysis typically reveals the dominance of H···H, O···H/H···O, and C···H/H···C contacts. For example, in a complex thiazolo[3,2-a]pyrimidine-6-carboxylate, H···H contacts account for 42.6% of the surface area, followed by O···H/H···O (16.8%) and C···H/H···C (15.5%). nih.gov In another pyrazolo[3,4-d]pyrimidine derivative, the contributions are H···H (43.5%), H···O/O···H (17.9%), and H···N/N···H (17.4%). scilit.com The red spots on the d_norm surface highlight the most significant interactions, which typically correspond to hydrogen bonds.

For this compound, a Hirshfeld analysis would be expected to show prominent red spots on the d_norm map corresponding to the N—H···O hydrogen bonds. The fingerprint plot would likely show a high percentage of H···H contacts due to the presence of methyl and ethyl groups, along with significant contributions from O···H/H···O contacts, confirming the importance of hydrogen bonding in the crystal packing.

| Compound | H···H | O···H / H···O | C···H / H···C | Other Significant Contacts | Reference |

|---|---|---|---|---|---|

| A thiazolo[3,2-a]pyrimidine-6-carboxylate derivative | 42.6 | 16.8 | 15.5 | F···H (7.7%), N···H (4.1%) | nih.gov |

| An ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate derivative | 43.5 | 17.9 | - | N···H (17.4%), S···H (8.7%) | scilit.com |

| A dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate derivative | 37.1 | 31.3 | 10.6 | Br···H (13.5%) | nih.gov |

Computational Chemistry and Theoretical Investigations of Ethyl 3 Methyl 1h Pyrazole 4 Carboxylate

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used in drug design to predict how a small molecule, such as ethyl 3-methyl-1H-pyrazole-4-carboxylate, might interact with a biological target like a protein or enzyme.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank. The small molecule (ligand) is then computationally placed into the protein's active site. The simulation software calculates the most likely binding poses and estimates the binding affinity, usually reported as a docking score in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

Studies on various pyrazole (B372694) derivatives have used molecular docking to predict their potential as inhibitors for targets such as carbonic anhydrase, various kinases, and acetylcholinesterase. researchgate.netnih.gov These predictions help prioritize compounds for further experimental testing.

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. jst.go.jp For a molecule like this compound, key interactions could include:

Hydrogen Bonding: The pyrazole ring contains N-H and N atoms that can act as hydrogen bond donors and acceptors, respectively. The ester group's carbonyl oxygen is also a potent hydrogen bond acceptor. These groups can form hydrogen bonds with amino acid residues in the protein's active site, such as serine, threonine, or histidine.

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methyl and ethyl groups can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Analyzing these interactions is crucial for understanding the mechanism of action and for designing more potent and selective analogs. jst.go.jp

Table 4: Potential Binding Interactions for a Pyrazole Ligand in a Protein Active Site Note: This table is a conceptual representation of docking analysis results.

| Interaction Type | Ligand Group Involved | Potential Protein Residue |

|---|---|---|

| Hydrogen Bond (Donor) | Pyrazole N-H | ASP, GLU, SER |

| Hydrogen Bond (Acceptor) | Pyrazole N, Carbonyl O | LYS, ARG, HIS |

| π-π Stacking | Pyrazole Ring | PHE, TYR, TRP |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR models provide valuable insights into the structural requirements for desired biological effects, thereby guiding the synthesis of more potent and selective molecules.

The biological activity of pyrazole derivatives, including this compound, is intricately linked to their structural and physicochemical properties. eurasianjournals.com Variations in substituents on the pyrazole ring can significantly influence the compound's pharmacological profile. eurasianjournals.com QSAR studies on pyrazole-4-carboxylate derivatives have revealed key structural features that modulate their antimicrobial and antifungal activities. researchgate.netrsc.org

For instance, in a series of pyrazole carboxamide derivatives, 3D-QSAR studies identified that the steric and electronic properties of the substituents at the N1 and C5 positions of the pyrazole ring are critical for antifungal activity. rsc.org Specifically, the presence of bulky and electron-withdrawing groups was found to enhance the inhibitory activity against certain fungal strains. rsc.org This suggests that for this compound, modifications of the ethyl ester group or the methyl group could be explored to modulate its biological profile.

A hypothetical QSAR study on a series of analogs of this compound could involve the descriptors outlined in the table below, correlating them with a specific biological activity, such as antimicrobial efficacy.

| Descriptor | Definition | Potential Impact on Activity |

| LogP | Octanol-water partition coefficient | Higher values may enhance membrane permeability, but excessive lipophilicity can decrease solubility. |

| Molecular Weight (MW) | Mass of the molecule | Influences diffusion and steric interactions with the target. |

| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms bonded to electronegative atoms | The NH group of the pyrazole is a key HBD, crucial for target interaction. |

| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms with lone pairs | The carbonyl oxygen of the ester group is a primary HBA. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Affects cell permeability and bioavailability. |

| Steric Parameters (e.g., MR) | Molar refractivity | Describes the volume occupied by the molecule, influencing binding pocket fit. |

| Electronic Parameters (e.g., Hammett constants) | Describe the electron-donating or -withdrawing nature of substituents | The methyl group is electron-donating, which can affect the pKa of the pyrazole ring. |

By systematically varying the substituents and calculating these descriptors, a predictive QSAR model can be developed to guide the synthesis of novel derivatives with enhanced biological activity.

Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR technique that combines the strengths of topomer technology and CoMFA to generate predictive models for biological activity. researchgate.net This method is particularly useful when a large number of compounds need to be evaluated, as it provides a rapid and automated way to generate 3D models. researchgate.net While no specific Topomer CoMFA studies on this compound have been reported, the methodology has been successfully applied to other heterocyclic compounds, providing a framework for its potential application to this molecule. researchgate.net

In a Topomer CoMFA study, molecules are fragmented into smaller, overlapping 3D fragments, and their steric and electrostatic fields are calculated. These fields are then used to build a QSAR model that relates the 3D properties of the fragments to the biological activity of the parent molecules. researchgate.net For this compound, the molecule could be fragmented into the pyrazole core, the ethyl carboxylate group, and the methyl group.

The potential advantages of using Topomer CoMFA for this compound include:

High-throughput screening: The ability to rapidly screen virtual libraries of pyrazole derivatives.

Predictive power: Generation of statistically robust models with good predictive ability for new compounds.

Visualization of SAR: The results can be visualized as 3D contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

A hypothetical Topomer CoMFA model for a series of pyrazole-4-carboxylate analogs might reveal that a bulky, electropositive substituent at the N1 position and a smaller, electronegative group at the C5 position are beneficial for a particular biological activity. This information would be invaluable for the rational design of new, more potent derivatives.

| Statistical Parameter | Desired Value | Interpretation |

| q² (cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training set data. |

| r²_pred (external validation r²) | > 0.5 | Measures the predictive power of the model on an external test set. |

| Standard Error of Prediction (SEP) | Low | Indicates the accuracy of the predictions. |

These statistical parameters are crucial for validating the robustness and predictive capability of any generated Topomer CoMFA model.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is not only dependent on its constitution but also on its three-dimensional conformation. Conformational analysis of this compound is essential to understand its preferred shapes and the energy barriers between different conformations. lumenlearning.com

The pyrazole ring itself is a planar aromatic system. However, the substituents—the ethyl carboxylate and methyl groups—can rotate around their single bonds, leading to different spatial arrangements. A key aspect of the conformational landscape of N-unsubstituted pyrazoles is the phenomenon of prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. mdpi.comresearchgate.net For this compound, this would result in an equilibrium between the 3-methyl and 5-methyl tautomers. Computational studies on substituted pyrazoles have shown that the energy difference between tautomers can be influenced by the nature and position of the substituents, as well as the solvent. nih.gov

The rotation of the ethyl carboxylate group relative to the pyrazole ring is another important conformational feature. The planarity of this group with the ring would be favored by conjugation, but steric hindrance with the adjacent methyl group might force it out of the plane. The energy landscape would likely show minima corresponding to specific rotational angles of the ester group. High activation energy barriers for the isomerization of N-substituted pyrazoles, in the range of 50-70 kcal/mol, have been computationally and experimentally demonstrated, suggesting that certain conformations can be quite stable. nih.gov

A theoretical study of the conformational space of this compound would involve rotating the key dihedral angles and calculating the corresponding energies to generate a potential energy surface. This would reveal the global and local energy minima, representing the most stable conformations, and the transition states connecting them.

| Dihedral Angle | Description | Expected Conformational Preference |

| N1-C5-C4-C(O) | Rotation of the carboxylate group relative to the pyrazole ring | A near-planar conformation is likely favored to maximize conjugation, but may be perturbed by steric clashes. |

| C4-C(O)-O-CH2 | Rotation around the C-O bond of the ester | The s-cis and s-trans conformations would be the most stable. |

| C(O)-O-CH2-CH3 | Rotation of the ethyl group | Staggered conformations are generally more stable than eclipsed ones. |

Understanding the preferred conformations is crucial as only specific conformers may be able to bind effectively to a biological target.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and stability of molecules over time, offering insights that are not accessible from static models. eurasianjournals.com For this compound, MD simulations can be used to explore its conformational flexibility, interactions with solvent molecules, and its behavior in a biological environment, such as the active site of a protein.

MD simulations on pyrazole derivatives have been employed to investigate their structural adaptability and stability in various environments. eurasianjournals.comresearchgate.net These simulations track the positions and velocities of atoms over time by solving Newton's equations of motion, providing a detailed picture of the molecule's dynamic nature. eurasianjournals.com

In an aqueous solution, MD simulations of this compound would reveal the hydration patterns around the molecule. Water molecules would be expected to form hydrogen bonds with the NH group of the pyrazole ring and the carbonyl oxygen of the ester group. The stability of these hydration shells can influence the molecule's solubility and its availability to interact with biological targets. uomustansiriyah.edu.iq

When placed in the binding site of a protein, MD simulations can assess the stability of the protein-ligand complex. nih.govresearchgate.net Key metrics to analyze from an MD simulation include:

| Metric | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | A stable RMSD trajectory for both the protein and the ligand suggests a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Lower RMSF values in the binding site residues upon ligand binding can indicate a stabilizing effect. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Persistent hydrogen bonds are indicative of a stable interaction. |

| Binding Free Energy Calculations (e.g., MM-PBSA/GBSA) | Estimates the free energy of binding of the ligand to the protein. | A lower binding free energy suggests a more stable complex. |

For this compound, MD simulations could be used to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor. The simulations would reveal the key amino acid residues involved in the interaction and the conformational changes that occur upon binding. nih.gov This information is invaluable for understanding its mechanism of action and for designing derivatives with improved binding affinity and selectivity.

Biological Activities and Mechanisms of Action of Ethyl 3 Methyl 1h Pyrazole 4 Carboxylate Derivatives

Antimicrobial Activity

The structural framework of pyrazole (B372694) derivatives has proven to be a promising scaffold for the development of novel antimicrobial agents. Modifications to the core structure of ethyl 3-methyl-1H-pyrazole-4-carboxylate have led to the synthesis of compounds with significant activity against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

A novel series of ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives has been synthesized and evaluated for their antibacterial properties. manipal.edu These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. manipal.edu Notably, several derivatives exhibited excellent antibacterial activity against all tested strains, with their performance being comparable to the standard drug, Ceftriaxone. manipal.edu

The antibacterial potential of pyrazole derivatives is well-documented, with various studies highlighting their effectiveness. For instance, aminoguanidine-derived 1,3-diphenyl pyrazoles have demonstrated potent antimicrobial action against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/ml. nih.gov These compounds showed activity equivalent to approved drugs like moxifloxacin and gatifloxacin in inhibiting S. aureus strains and even better activity than moxifloxacin against an Escherichia coli strain. nih.gov Furthermore, pyrazole derivatives incorporating a benzofuran substitution have been identified as potent growth inhibitors of S. aureus and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) |

| 3c | Staphylococcus aureus | 22 |

| Bacillus subtilis | 24 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 18 | |

| 3f | Staphylococcus aureus | 24 |

| Bacillus subtilis | 25 | |

| Escherichia coli | 22 | |

| Pseudomonas aeruginosa | 20 | |

| 3k | Staphylococcus aureus | 25 |

| Bacillus subtilis | 26 | |

| Escherichia coli | 23 | |

| Pseudomonas aeruginosa | 21 | |

| 3l | Staphylococcus aureus | 26 |

| Bacillus subtilis | 28 | |

| Escherichia coli | 24 | |

| Pseudomonas aeruginosa | 22 | |

| Ceftriaxone (Standard) | Staphylococcus aureus | 28 |

| Bacillus subtilis | 30 | |

| Escherichia coli | 26 | |

| Pseudomonas aeruginosa | 24 |

Data is illustrative and based on findings from cited research. manipal.edu

Antifungal Efficacy against Phytopathogenic Fungi

Derivatives of pyrazole carboxylates and carboxamides have demonstrated significant potential in combating phytopathogenic fungi, which are responsible for a variety of plant diseases. A study focusing on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates revealed notable in vitro antifungal activity against fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govresearchgate.net One particular isoxazole (B147169) pyrazole carboxylate derivative exhibited strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.govresearchgate.net

Another study investigated the fungicidal potential of ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and a derivative against the plant pathogenic fungus Phomopsis viticola, which causes a significant grapevine disease. researchgate.net While these specific compounds showed weak effects on mycelial growth, other research on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has shown more promising results against a panel of seven phytopathogenic fungi. nih.gov

**Table 2: Antifungal Activity of Selected Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives against *Rhizoctonia solani***

| Compound | Chemical Class | EC50 (μg/mL) |

| 7af | Pyrazole Carboxamide | - |

| 7bc | Pyrazole Carboxamide | - |

| 7bg | Pyrazole Carboxamide | 4.99 |

| 7bh | Pyrazole Carboxamide | 5.93 |

| 7bi | Pyrazole Carboxamide | 7.69 |

| 7ai | Isoxazolol Pyrazole Carboxylate | 0.37 |

| Carbendazol (Positive Control) | - | 1.00 |

Data extracted from cited research. nih.govresearchgate.net A '-' indicates the percentage of inhibition was lower than 50% at 100 μg/mL.

Structure-Activity Relationships (SAR) for Antimicrobial Potency

The antimicrobial potency of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that govern their biological activity. For instance, in the design of novel pyrazole-4-carboxamide derivatives as fungicides, the nature of the substituent groups on the pyrazole ring and the amide nitrogen plays a significant role in their efficacy. nih.gov Molecular docking simulations have suggested that these compounds can interact with key amino acid residues, such as TRP 173, of succinate (B1194679) dehydrogenase (SDH), a vital enzyme in fungal respiration, through hydrogen bonding, which may explain their mechanism of action. nih.gov

In the development of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, it was found that the introduction of specific substituted anilines led to compounds with moderate to excellent antifungal activities. nih.govmdpi.com A three-dimensional quantitative structure-activity relationship (3D-QSAR) model developed using Topomer CoMFA indicated that the shape and electronic properties of the molecules are critical for their antifungal potency. nih.govmdpi.com Molecular docking studies further revealed that the carbonyl oxygen atom of the most active compound could form hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 in the active site of SDH. mdpi.com

Anticancer and Cytotoxic Activity

The pyrazole scaffold is also a cornerstone in the design of novel anticancer agents. Derivatives of this compound have been shown to exhibit cytotoxic effects against various cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.

Inhibition of Cancer Cell Line Proliferation (e.g., lung, breast, colorectal cancers)

Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against a range of human cancer cell lines. For instance, certain pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazine derivatives have shown significant broad-spectrum cytotoxic activity in the low micromolar range against prostate (PC-3), breast (MCF-7), non-small cell lung (H460), and colorectal adenocarcinoma (Colo205) cell lines. osti.gov

In the context of breast cancer, specific pyrazole derivatives have been shown to diminish the viability of human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231 in a cell-specific manner. nih.gov One derivative, TOSIND, strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours of treatment, while another, PYRIND, was effective against MCF7 cells with an IC50 of 39.7 ± 5.8 μM. nih.gov Another novel pyrazole-based derivative, P3C, displayed potent cytotoxicity against 27 human cancer cell lines, with particularly low micromolar and nanomolar CC50 values in two triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM). nih.gov

Furthermore, newly synthesized pyrazole derivatives have been evaluated for their cytotoxic activity against the A549 human lung adenocarcinoma cell line. mdpi.com One of the tested compounds was found to be effective in inhibiting the growth of these lung cancer cells, suggesting its potential as a promising molecule for lung cancer treatment. mdpi.com

Table 3: Cytotoxic Activity of a Pyrazole Derivative (TOSIND) against MDA-MB-231 Breast Cancer Cells

| Treatment Duration | IC50 (μM) |

| 72 hours | 17.7 ± 2.7 |

Data derived from cited research. nih.gov

Mechanisms Involving Apoptosis and Cell Cycle Arrest

The anticancer effects of pyrazole derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle in cancer cells. One study on a novel pyrazole derivative, PTA-1, in triple-negative breast cancer cells, revealed that it induces apoptosis as the primary cell death mechanism. nih.govmdpi.com This was evidenced by the externalization of phosphatidylserine and the activation of caspases-3/7. nih.gov

Another investigation into a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives in the triple-negative breast cancer cell line MDA-MB-468 showed that the most active compound induced dose- and time-dependent cell toxicity. nih.gov This compound was found to trigger cell cycle arrest in the S phase and provoke apoptosis, which was associated with an elevated level of Reactive Oxygen Species (ROS) and increased caspase-3 activity. nih.gov

Similarly, a novel 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolide was found to promote cell cycle arrest in the S phase and induce a time-dependent increase in apoptotic cells in MDA-MB-231 breast cancer cells. mdpi.com These findings underscore the role of pyrazole derivatives in modulating critical cellular processes to exert their anticancer effects.

Dose-Dependent Inhibition and IC50 Values

Derivatives of this compound have been the subject of various studies to determine their inhibitory concentrations, particularly in the context of enzyme inhibition. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. For instance, novel di-aryl/tri-aryl substituted pyrazole ester derivatives have demonstrated significant COX-2 inhibitory activity, with IC50 values ranging from 0.059 to 3.89 μM. researchgate.net In comparison, the standard drug celecoxib (B62257) has an IC50 of 0.22 μM. researchgate.net

Another study on 1,3,4-trisubstituted pyrazole derivatives reported moderate inhibitory activity against COX-II, with IC50 values between 1.33 and 17.5 μM. nih.gov One particular derivative, N-(4-acetyl-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, showed effective and selective COX-II inhibition with an IC50 of 1.33 μM. nih.gov Furthermore, certain pyrazole derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH). For example, ASLAN003 is a potent inhibitor of DHODH with an IC50 of 35 nM, while BAY-2402234 has an IC50 of 1.2 nM for the same enzyme. abmole.com Brequinar, another DHODH inhibitor, shows an IC50 of 5.2 nM. abmole.com

| Compound/Derivative Class | Target | IC50 Value | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Di-aryl/tri-aryl substituted pyrazole esters | COX-2 | 0.059–3.89 μM | Celecoxib | 0.22 μM |

| 1,3,4-trisubstituted pyrazole derivatives | COX-II | 1.33–17.5 μM | - | - |

| N-(4-acetyl-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide | COX-II | 1.33 μM | - | - |

| ASLAN003 | DHODH | 35 nM | - | - |

| BAY-2402234 | DHODH | 1.2 nM | - | - |

| Brequinar | DHODH | 5.2 nM | - | - |

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic potential of this compound derivatives has been evaluated in various in vivo models. In a study using the carrageenan-induced paw edema test in rats, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were screened for their anti-inflammatory activity. researchgate.netresearchgate.net Certain compounds from this series exhibited significant anti-inflammatory and analgesic effects at a dose of 25 mg/kg. researchgate.netresearchgate.net When compared to the standard drug diclofenac (B195802) sodium, these derivatives showed a considerably lower ulcerogenic index, in the range of 0.9–1.12, while diclofenac sodium had an index of 3.10. researchgate.netresearchgate.net

Another study synthesized a series of 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedbenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile compounds and assessed their in-vitro anti-inflammatory activities. researchgate.net The results indicated that all the tested compounds exhibited significant, dose-dependent anti-inflammatory activity when compared to diclofenac sodium. researchgate.net Similarly, research on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters identified a lead compound, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, which demonstrated notable analgesic and anti-inflammatory activities with only mild ulcerogenic potential compared to indomethacin. nih.gov

| Compound Series | In Vivo Model | Key Finding | Comparison Drug |

|---|---|---|---|

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Carrageenan-induced paw edema (rat), Acetic acid writhing (mouse) | Significant anti-inflammatory and analgesic activity at 25 mg/kg with a lower ulcerogenic index (0.9–1.12) | Diclofenac Sodium (ulcerogenic index 3.10) |

| 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedbenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile | HRBC membrane stabilization (in vitro) | Significant, dose-dependent activity | Diclofenac Sodium |

| 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters | Not specified | Imperative analgesic and anti-inflammatory activities with mild ulcerogenic potential | Indomethacin |

The primary mechanism behind the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs), including pyrazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. researchgate.netnih.govcbijournal.com By inhibiting COX activity, these compounds effectively decrease the synthesis of prostaglandins, thereby reducing the inflammatory response. researchgate.netcbijournal.com The association of the COX-2 isoform with induced inflammation has led to the hypothesis that its selective inhibition can provide significant anti-inflammatory benefits. researchgate.net

The discovery of two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, was a significant advancement in understanding the therapeutic actions and side effects of NSAIDs. cbijournal.com COX-1 is typically present in tissues like the stomach and kidneys, playing a protective role, whereas COX-2 is induced during inflammation. researchgate.netcbijournal.com Conventional NSAIDs inhibit both enzymes, which leads to gastrointestinal toxicity with long-term use. researchgate.net

Therefore, the development of selective COX-2 inhibitors is a key strategy to create anti-inflammatory agents with fewer side effects. researchgate.net Many pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors. researchgate.netnih.gov For example, certain di-aryl/tri-aryl substituted pyrazole ester derivatives were found to be highly potent with a COX-2 selectivity index in the range of 28.56–98.71, compared to celecoxib's selectivity index of 13.65. researchgate.net This enhanced selectivity for COX-2 over COX-1 is believed to reduce the gastrointestinal side effects associated with traditional NSAIDs. researchgate.net

Enzyme Inhibition Studies

Beyond their anti-inflammatory properties, certain pyrazole derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH). nih.gov DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. nih.govelifesciences.org This pathway is essential for the production of pyrimidine nucleotides, which are vital for cell growth and proliferation. nih.gov The inhibition of human DHODH by 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives has been confirmed through various in vitro assays, including enzymatic tests and cell-based assays. nih.gov This inhibition of DHODH is the source of the antiviral and potential immunosuppressive effects observed with these compounds. nih.gov Known DHODH inhibitors like brequinar and teriflunomide serve as benchmarks for newly developed pyrazole-based inhibitors. nih.gov

Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising therapeutic strategy for managing inflammation. nih.gov NAAA is a cysteine hydrolase responsible for the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). nih.gov By inhibiting NAAA, the endogenous levels of PEA are preserved, prolonging its analgesic and anti-inflammatory effects at the site of inflammation. nih.govacs.org

A novel class of potent, systemically available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been identified. nih.govacs.org These compounds operate through a non-covalent mechanism of action. nih.govacs.org Extensive structure-activity relationship (SAR) studies led to the discovery of highly potent inhibitors. nih.gov For instance, the compound endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689) was found to inhibit human NAAA (h-NAAA) in the low nanomolar range, demonstrating its potential as a pharmacological tool for inflammatory conditions. acs.orgnih.gov This compound showed high selectivity for NAAA over other enzymes like human FAAH and human acid ceramidase (AC). acs.org

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| ARN19689 (Compound 50) | endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide | 0.042 | acs.orgnih.gov |

| Compound 15 | 3,5-diethyl pyrazole sulfonamide derivative | 1.11 | acs.org |

| Compound 34 | para-methyl phenoxy sulfonamide with exo-configuration | 8.71 | nih.gov |

| Compound 2 | A pyrazole derivative with a reversible, non-competitive inhibition mechanism | 4.5 | nih.gov |

Interaction with Other Key Enzymes

Beyond NAAA, pyrazole derivatives have demonstrated inhibitory activity against a range of other key enzymes, highlighting their broad therapeutic potential. globalresearchonline.net These interactions are crucial for their observed antibacterial, anticancer, and other pharmacological effects.

Bacterial Topoisomerases: A series of pyrazole analogs have been found to possess good antibacterial activity against both Gram-positive and Gram-negative organisms by inhibiting type II bacterial topoisomerases. nih.gov This has led to the identification of tetrahydroindazole analogs as a particularly potent class of compounds. nih.gov

Carbonic Anhydrase (CA): Pyrazole-carboxamide derivatives carrying a sulfonamide moiety have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes hCA I and hCA II. nih.gov Some of these compounds exhibited higher binding affinities for the receptors compared to the reference inhibitor, acetazolamide. nih.gov

Kinases: Certain 1H-pyrazole-3-carboxamide derivatives have been evaluated for their effects on kinase activity as part of their antitumor mechanism. jst.go.jp While some compounds showed weak kinase inhibition, their primary antitumor effect was linked to other mechanisms like DNA interaction. jst.go.jp

| Enzyme Target | Type of Activity | Example Compound Class | Therapeutic Area | Reference |

|---|---|---|---|---|

| Type II Topoisomerases | Inhibition | Tetrahydroindazole analogs | Antibacterial | nih.gov |

| Carbonic Anhydrase (hCA I & II) | Inhibition | Pyrazole-carboxamides with sulfonamide moiety | Various (e.g., glaucoma, epilepsy) | nih.gov |

| HIV-1 Reverse Transcriptase | Inhibition | Pyrazolopyridazines, Pyrrolyl pyrazoles | Antiviral (HIV) | acs.orgnih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Inhibition | Diphenyl-1H-pyrazole derivatives | Anticancer | academicstrive.com |

Antiviral Activity (e.g., HIV-1, Hepatitis C virus, Measles virus)

The pyrazole scaffold is a key component in the development of various antiviral agents. nih.gov Derivatives have shown significant activity against several viruses, including HIV-1 and Hepatitis C virus (HCV). nih.govresearchgate.net

HIV-1: Pyrazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of antiretroviral therapies. acs.orgijpsr.com They bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function. ijpsr.com Structure-based optimization has led to the discovery of pyrazolo[3,4-c]pyridazines that are highly effective against wild-type and NNRTI-resistant viral strains. acs.org Additionally, pyrrolyl-pyrazole carboxylic acids have been developed as inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase, demonstrating activity in the low micromolar to submicromolar range. nih.govacs.org

Hepatitis C Virus (HCV): Research has identified pyrazolecarboxamide derivatives as a new class of HCV inhibitors. These compounds have shown efficacy against both subgenomic HCV replicon genotype 1b and the infectious Jc1 HCV 2a genotype.

Receptor Modulation and Ligand-Binding Studies

The biological effects of pyrazole derivatives are also mediated through their interaction with various cellular receptors. These ligand-binding interactions can either activate or block receptor signaling pathways.

Cannabinoid Receptors (CB1 and CB2): A significant area of research has focused on pyrazole derivatives as modulators of cannabinoid receptors. nih.gov The 1,5-diarylpyrazole motif is the basis for potent CB1 receptor antagonists like rimonabant. nih.govacs.org Extensive structure-activity relationship (SAR) studies have been conducted to characterize the binding sites of these receptors. nih.govacs.org These studies revealed that specific substitutions on the pyrazole ring are crucial for potent and selective CB1 antagonistic activity, such as a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position. nih.govconsensus.app More recently, pyrazole-derived agonists with high potency and selectivity for the CB2 receptor have been developed for in vivo studies. acs.org

Nicotinic Acid Receptor: Substituted pyrazole-3-carboxylic acids have been synthesized and found to have substantial affinity for the G protein-coupled nicotinic acid receptor. nih.gov Interestingly, most of these compounds act as partial agonists, which was confirmed by their ability to inhibit G protein activation in response to nicotinic acid. nih.gov

DNA Binding: Some 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to bind to DNA as a potential antitumor mechanism. jst.go.jp A DNA minor groove binding model was developed, and studies confirmed that certain derivatives could strongly affect DNA conformation and exhibit cleavage activity on supercoiled plasmid DNA. jst.go.jp

Impact of Substituent Effects on Biological Activity

The pharmacological profile of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net Understanding these structure-activity relationships is crucial for designing compounds with enhanced potency and selectivity.

Positional Effects: The biological activity is sensitive to the substitution pattern on the pyrazole ring. For NAAA inhibitors, electronic properties of the pyrazole substituents have a significant impact on potency. acs.org For instance, a 3,5-diethyl substitution on a pyrazole sulfonamide resulted in a drop in activity compared to a 3-methyl-5-ethyl derivative. acs.org In the context of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring are required for potent and selective activity. consensus.app

Lipophilicity: The balance between hydrophobic and hydrophilic substituents influences a compound's solubility, permeability, and bioavailability. researchgate.net For NAAA inhibitors, increasing lipophilicity by extending an O-alkyl chain was explored to enhance inhibitory effects. acs.org In antibacterial pyrazoles, a lipophilic aryl substituent at position five was found to improve activity. mdpi.com The pyrazole ring itself can act as an aryl bioisostere, improving the lipophilicity and solubility of a drug molecule. nih.gov Furthermore, the stereochemistry of substituents, such as the exo- versus endo-configuration in azabicyclic systems, can dramatically affect inhibitory efficacy, as seen with NAAA inhibitors where an exo-configured compound had only modest micromolar efficacy. nih.gov

Bioisosteric replacement is a rational drug design strategy where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. mdpi.com This approach has been successfully applied to pyrazole derivatives.

Replacement of the Pyrazole Ring: The pyrazole moiety itself has been replaced with other five-membered heterocycles to create bioisosteres. acs.org In the development of cannabinoid receptor antagonists based on the rimonabant scaffold, the 1,5-diarylpyrazole motif was successfully replaced with thiazole, triazole, and imidazole rings. nih.govacs.orgacs.orgacs.org These new series maintained CB1 antagonistic activity and demonstrated that these heterocycles are effective bioisosteres for the pyrazole core in this context. nih.govacs.orgresearchgate.net

Replacement of Substituents: The pyrazole ring can also serve as a bioisostere for other groups, such as an arene core, improving properties like lipophilicity. nih.gov In other applications, fragments attached to the pyrazole have been replaced. For example, in the design of novel COX-2 inhibitors, pyrazole carboxylate derivatives were developed as non-acidic bioisosteres of the drug lonazolac.

Applications and Emerging Research Areas

Medicinal Chemistry and Drug Discovery

The pyrazole (B372694) scaffold is a well-established pharmacophore in drug discovery, and ethyl 3-methyl-1H-pyrazole-4-carboxylate serves as a key intermediate in the development of novel therapeutic agents. Its structural versatility allows for the synthesis of compounds with diverse pharmacological effects.

Researchers have extensively utilized this compound and its derivatives to synthesize new chemical entities with potential therapeutic applications. For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized, demonstrating significant inhibition of FLT3 and CDK kinases, which are implicated in acute myeloid leukemia (AML). nih.gov One promising compound, FN-1501, showed potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6, and induced tumor regression in animal models. nih.gov

Furthermore, derivatives of pyrazole have been investigated for their analgesic and anti-inflammatory properties. nih.govresearchgate.net For example, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened for these activities, with some compounds exhibiting significant effects with reduced ulcerogenic potential compared to standard drugs like diclofenac (B195802) sodium. researchgate.net

The following table summarizes some of the therapeutic agents developed using a pyrazole core structure:

| Compound Class | Therapeutic Target/Application | Key Findings |

| 1-H-pyrazole-3-carboxamides | FLT3 and CDK Kinase Inhibitor (AML) | Compound 50 (FN-1501) showed potent multi-kinase inhibition and in vivo tumor regression. nih.gov |

| 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters | Analgesic and Anti-inflammatory | A lead compound emerged with significant analgesic and anti-inflammatory activities and mild ulcerogenic potential. nih.gov |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Analgesic and Anti-inflammatory | Certain derivatives displayed significant analgesic and anti-inflammatory effects with a better safety profile than diclofenac sodium. researchgate.net |

The pyrazole nucleus, as found in this compound, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of pyrazole-based compounds with a broad spectrum of pharmacological activities.

Derivatives of pyrazole have been explored for their potential as:

Anti-HIV agents : Phenylpyrazole derivatives have been studied for their ability to inhibit HIV replication.

Antipsychotics : Novel pyrazole and isoxazole (B147169) derivatives have been synthesized and evaluated for their binding affinity to receptors relevant to atypical antipsychotic activity.

Antihyperglycemic agents : New 2-hydrazolyl-4-thiazolidinone-5-carboxylic acids containing a pyrazolyl pharmacophore have been synthesized and evaluated for their antihyperglycemic effects.

The versatility of the pyrazole scaffold allows medicinal chemists to design and synthesize libraries of compounds for screening against various diseases, making it a cornerstone in the search for new medicines.

Agrochemicals

This compound and its derivatives are crucial intermediates in the synthesis of modern agrochemicals, contributing significantly to crop protection.

The pyrazole-4-carboxamide group is a key structural element in a major class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). This compound is a precursor to the acid moiety of several commercially important SDHI fungicides. For instance, the difluoromethyl analogue, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP), is a key building block for fungicides like Sedaxane, Fluxapyroxad, and Bixafen. acs.org The introduction of a difluoromethyl group at the 3-position of the pyrazole ring has been shown to increase fungicidal activity. clockss.org